molecular formula C23H18FN3 B11052306 (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(4-fluorophenyl)acetonitrile

(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(4-fluorophenyl)acetonitrile

Cat. No.: B11052306
M. Wt: 355.4 g/mol
InChI Key: JEFJOTSDPTYHAQ-UHFFFAOYSA-N
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Description

(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(4-fluorophenyl)acetonitrile is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(4-fluorophenyl)acetonitrile typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. The reaction is catalyzed by vitamin B1 and proceeds under mild conditions, yielding the desired product in high yields (78-92%) . The reaction is characterized by its simplicity, metal-free catalysis, and the use of a green catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(4-fluorophenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole and dihydropyrazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(4-fluorophenyl)acetonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, pyrazole derivatives, including this compound, have shown potential as therapeutic agents. They exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Research is ongoing to explore their potential in drug development and other biomedical applications.

Industry

In the industrial sector, pyrazole derivatives are used in the production of dyes, agrochemicals, and materials with specific properties. Their ability to act as fluorescent probes and their thermal stability make them valuable in various high-tech applications .

Mechanism of Action

The mechanism of action of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(4-fluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(4-fluorophenyl)acetonitrile is unique due to its specific substitution pattern and the presence of a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H18FN3

Molecular Weight

355.4 g/mol

IUPAC Name

2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-2-(4-fluorophenyl)acetonitrile

InChI

InChI=1S/C23H18FN3/c24-20-13-11-19(12-14-20)23(16-25)27-22(18-9-5-2-6-10-18)15-21(26-27)17-7-3-1-4-8-17/h1-14,22-23H,15H2

InChI Key

JEFJOTSDPTYHAQ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(C#N)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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